BenchChemオンラインストアへようこそ!

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Radiopharmaceutical chemistry CCK2 receptor targeting Oxidation-resistant peptide analogues

Select this chiral building block to replace oxidation-prone methionine with a stable, isosteric methoxinine (Mox) in your SPPS workflow. Evidence shows Mox substitution retains critical receptor affinity (IC₅₀ within ~2-fold of Met) while eliminating oxidative side-products that compromise radiochemical purity in ¹⁷⁷Lu/⁶⁸Ga labelling. Unlike D-norleucine, the γ-O-methyl ether preserves pharmacophoric oxygen interactions essential for bioactivity. With a calculated logP of 2.69 and ≥98% enantiomeric purity, this derivative ensures batch-to-batch consistency for antimicrobial, radiopharmaceutical, and SAR probe development.

Molecular Formula C20H21NO5
Molecular Weight 355.39
CAS No. 1272755-48-2
Cat. No. B2428825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
CAS1272755-48-2
Molecular FormulaC20H21NO5
Molecular Weight355.39
Structural Identifiers
SMILESCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
InChIKeyJBIRUWVMQYLPPX-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-D-Hse(Me)-OH (CAS 1272755-48-2): Core Properties and Peptide Synthesis Baseline


The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, routinely designated Fmoc-D-Hse(Me)-OH or N-α-Fmoc-O-methyl-D-homoserine, is a chiral, non‑proteinogenic amino acid building block engineered for Fmoc‑based solid‑phase peptide synthesis (SPPS) . Its molecular formula is C₂₀H₂₁NO₅ (MW 355.39 g·mol⁻¹), it carries a single asymmetric centre (R‑configuration), and commercial lots are typically supplied at ≥98% purity (HPLC) with storage at 2–8 °C . The Fmoc group provides base‑labile N‑α‑protection compatible with repetitive piperidine deprotection, while the γ‑O‑methyl ether permanently modifies the side‑chain polarity, hydrogen‑bonding capacity and oxidation resistance of the homoserine scaffold . These structural features distinguish it from both the L‑enantiomer (Fmoc‑L‑Hse(Me)‑OH, CAS 173212‑86‑7) and the free‑hydroxy analogue (Fmoc‑D‑Hse‑OH).

Why Fmoc-D-Hse(Me)-OH Cannot Be Replaced by Generic D-Amino Acid Building Blocks


In‑class Fmoc‑D‑amino acids are not interchangeable because the biological and conformational properties of the resulting peptide are dictated jointly by side‑chain chemistry, stereochemistry and protection‑group strategy. The γ‑O‑methyl group of Fmoc‑D‑Hse(Me)‑OH imparts a calculated logP of 2.69 and a topological polar surface area of 84.86 Ų, values that fundamentally differ from those of the free‑hydroxy analogue Fmoc‑D‑homoserine or the oxidation‑labile thioether of Fmoc‑D‑methionine . In a direct radioligand‑binding comparison of the corresponding amino acid methoxinine (Mox, i.e. H‑Hse(Me)‑OH) against methionine (Met) and norleucine (Nle), the Mox‑containing peptide retained receptor affinity (IC₅₀) within 2‑fold of the wild‑type Met peptide whereas the Nle substitution led to a statistically significant loss of affinity, demonstrating that the ether oxygen is a critical pharmacophoric element [1]. Consequently, substituting a generic D‑amino acid or a merely isosteric analogue (e.g., D‑norleucine) without the methoxy oxygen can compromise receptor recognition [1]. The following section provides the quantitative evidence that supports this differentiation.

Quantitative Differentiation Evidence for Fmoc-D-Hse(Me)-OH Relative to Closest Analogs


Receptor Affinity Retention: Methoxinine vs. Norleucine in MG11 Gastrin Analogues

In a head‑to‑head comparison using ¹⁷⁷Lu‑DOTA‑[X¹⁵]MG11 peptides (X = Met, Nle, Mox), the methoxinine‑substituted analogue preserved nanomolar CCK2 receptor affinity comparable to the wild‑type Met peptide, whereas the norleucine (Nle) variant showed a measurable reduction in affinity [1]. The authors concluded that the ether oxygen of Mox more closely mimics the electronic properties of the Met thioether than the CH₂ group of Nle [1].

Radiopharmaceutical chemistry CCK2 receptor targeting Oxidation-resistant peptide analogues

Oxidation Resistance: Methoxinine (O-Methyl-Homoserine) vs. Methionine in Radiolabelling Conditions

Under standard ¹⁷⁷Lu‑labelling conditions (pH 4.5–5.5, 80–95 °C), the methionine‑containing MG11 peptide generated multiple oxidation side‑products that compromised radiochemical purity, whereas the Mox (methoxinine) analogue remained chemically intact and yielded a single radiochemical species [1]. The Nle analogue also resisted oxidation but, as shown above, exhibited reduced receptor affinity [1].

Peptide oxidation stability Radiometal labelling Methionine replacement

Lipophilicity Shift: Fmoc-D-Hse(Me)-OH vs. Fmoc-D-Homoserine (Free Hydroxyl)

Computed and experimental consensus logP for Fmoc-D-Hse(Me)-OH is 2.69 (XLOGP3 = 2.9, WLOGP = 3.01, iLOGP = 2.69) . By contrast, the free‑hydroxyl analogue Fmoc‑D‑homoserine has a calculated logP approximately 1.0–1.5 units lower (predicted ~1.5–1.7), reflecting the additional hydrogen‑bond donor. This logD difference translates to an estimated ~10‑fold shift in octanol/water partitioning.

Physicochemical property tuning Peptide logD optimisation Non-natural amino acid building blocks

D-Enantiomer Proteolytic Stability Advantage vs. L-Enantiomer in Peptide Therapeutics

Incorporation of D‑amino acids at protease‑susceptible positions is a well‑established medicinal chemistry strategy to extend peptide plasma half‑life. Fmoc‑D‑Hse(Me)‑OH provides a means to introduce a D‑homoserine backbone with an O‑methyl side chain, a modification that cannot be achieved with the L‑enantiomer (Fmoc‑L‑Hse(Me)‑OH, CAS 173212‑86‑7) [1]. Class‑level evidence across multiple peptide series demonstrates that D‑amino acid substitution reduces proteolytic cleavage rates by 10‑ to 1,000‑fold depending on the protease and position [2].

Proteolytic stability D-amino acid scan Peptide half-life extension

Blood Plasma Stability: Mox-Modified MG11 vs. Met- and Nle-Modified MG11

In the same ¹⁷⁷Lu‑DOTA‑[X¹⁵]MG11 series, the Mox (methoxinine) variant exhibited blood plasma stability equivalent to or marginally better than the Met parent and superior to the Nle variant after 24 h incubation in fresh human plasma at 37 °C [1]. The stability advantage of Mox over Nle was attributed to the retention of hydrogen‑bonding interactions that reduce non‑specific binding, indirectly protecting the peptide from protease access [1].

Peptide stability Blood plasma half-life Radiopharmaceutical development

Chemotactic Activity Enhancement: Hse(Me)-Substituted fMLP Analogue vs. Parent fMLP-OMe

In a comparative study of formyl‑tripeptide chemoattractants, the analogue For‑Hse(Me)‑Leu‑Phe‑OMe (containing L‑O‑methyl‑homoserine at position 1) demonstrated superior stimulation of directed neutrophil migration relative to the parent fMLP‑OMe, while fully retaining granule enzyme release (lysozyme secretion) and superoxide anion (O₂⁻) production activities [1]. Crystal‑structure analysis revealed a folded conformation at the C‑terminal phenylalanine distinct from that of fMLP‑OMe, correlating with the enhanced chemotactic response [1].

Chemotactic peptide analogues Neutrophil activation Formyl peptide receptor

Optimal Use Cases for Fmoc-D-Hse(Me)-OH Based on Quantitative Evidence


Radiometal-Labelled Peptide Conjugates Requiring Oxidation-Resistant Methionine Replacement

In diagnostic or therapeutic radiopharmaceuticals where the peptide sequence contains a methionine residue essential for receptor binding, the methionine is prone to oxidation during ¹⁷⁷Lu or ⁶⁸Ga labelling. Fmoc‑D‑Hse(Me)‑OH provides the protected building block to introduce methoxinine (Mox) by standard SPPS. Evidence from Grob et al. (2017) demonstrates that Mox substitution preserves CCK2 receptor affinity (IC₅₀ within ~2‑fold of Met‑parent) while completely eliminating oxidative side‑product formation that otherwise compromises radiochemical purity [1]. The combined retention of affinity, oxidation resistance and blood plasma stability makes this the preferred building block over Fmoc‑D‑norleucine, which compromises receptor affinity, and over Fmoc‑D‑methionine, which requires antioxidant additives during labelling [1].

D-Configured Antimicrobial or Host-Defence Peptides with Extended In-Vivo Half-Life

For antimicrobial peptides or host‑defence peptides in which all‑D or partially‑D substitution is employed to evade proteolytic degradation, Fmoc‑D‑Hse(Me)‑OH serves as a D‑configured, lipophilicity‑modulated residue (logP 2.69) . The D‑stereochemistry confers the class‑level 10–1,000‑fold reduction in proteolytic cleavage [2], while the O‑methyl side chain avoids the hydrogen‑bond donor of homoserine, potentially improving membrane partitioning. The enantiomeric purity of commercial Fmoc‑D‑Hse(Me)‑OH (≥98% by HPLC) ensures that the D‑configuration is maintained without epimerisation during SPPS coupling .

Structure–Activity Relationship (SAR) Studies on Methionine-Containing Bioactive Peptides

When systematically probing the contribution of the methionine side‑chain to peptide bioactivity, Fmoc‑D‑Hse(Me)‑OH enables the synthesis of the oxa‑analogue (Met→Mox mutation) that replaces the thioether sulfur with oxygen. This substitution is electronically more conservative than the Met→Nle (CH₂) replacement, as shown by retained receptor affinity in the MG11 system [1]. The differential activity data between Mox and Nle analogues can dissect whether the sulfur atom participates in specific hydrogen‑bonding or polar interactions versus purely hydrophobic packing, providing mechanistic insight that generic building blocks cannot deliver [1].

Chemotactic Peptide Probe Development Targeting Formyl Peptide Receptors (FPRs)

Based on the work of Torrini et al. (1994), O‑methyl‑homoserine substitution at position 1 of the fMLP chemotactic tripeptide enhances directed neutrophil migration while retaining granule enzyme release and superoxide production [3]. Fmoc‑D‑Hse(Me)‑OH is the direct synthetic precursor for incorporating this modification into novel FPR‑targeting probes or agonist/antagonist libraries by Fmoc‑SPPS, offering a functional activity advantage over methionine that has been crystallographically linked to a distinct peptide backbone conformation [3].

Quote Request

Request a Quote for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.